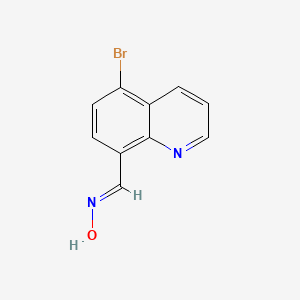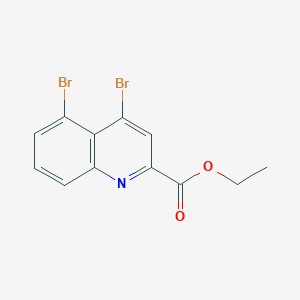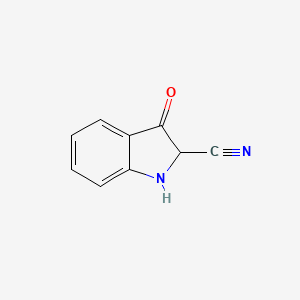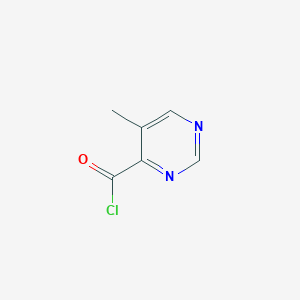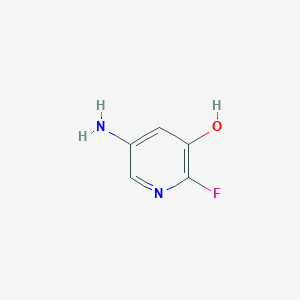
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenylpropene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenylpropene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s chiral nature makes it useful for studying stereochemistry and chiral recognition in biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties, such as high-strength polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic processes, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents can be compared to highlight the unique features of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine.
Phenylpropene Derivatives: Compounds with similar phenylpropene moieties can be analyzed to understand the impact of the cyclopropane ring on their properties.
Uniqueness
This compound is unique due to its specific chiral centers and the combination of the cyclopropane ring with the phenylpropene group
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-9(11-8-12(11)13)7-10-5-3-2-4-6-10/h2-7,11-12H,8,13H2,1H3/b9-7+/t11-,12+/m0/s1 |
Clave InChI |
RQFOXSGEDMXTCU-MJEUXHFXSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/[C@@H]2C[C@H]2N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


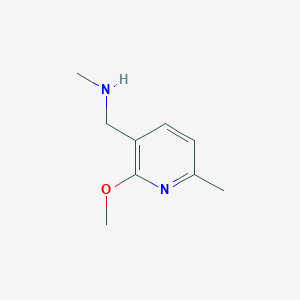
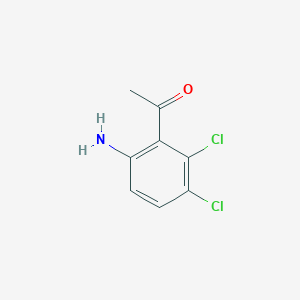
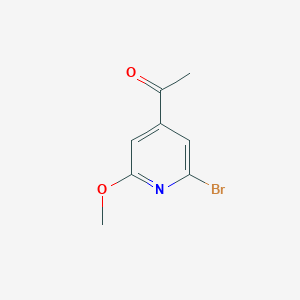
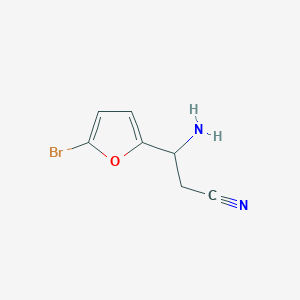
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
